Z-Pyr-OtBu
Description
Contextualization of Z-Pyr-OtBu as a Key Synthon in Complex Molecule Assembly
This compound serves as a versatile building block, or synthon, in the synthesis of complex organic molecules, including pharmaceuticals and organic materials. lookchem.com Its structure, featuring a pyroglutamate (B8496135) core functionalized with Z and OtBu groups, provides stability and allows for the protection of reactive intermediates during chemical transformations. lookchem.com This unique combination of reactivity and structural features makes it valuable for exploring new synthetic routes and developing innovative methodologies in organic chemistry. lookchem.com Pyroglutamic acid derivatives, in general, are significant structural units widely utilized as building blocks for numerous biologically active compounds. acs.orgclockss.org
Historical Development and Strategic Significance of Benzyloxycarbonyl (Z) and tert-Butyl (OtBu) Protecting Group Methodologies
The concept of using protecting groups to mask functional groups during organic synthesis dates back to early work in carbohydrate synthesis, but the benzyloxycarbonyl (Z) group is considered one of the first "modern" protecting groups. researchgate.net The Z group, also known as the carboxybenzyl (Cbz) group, was introduced by Max Bergmann and Leonidas Zervas in the early 1930s for peptide synthesis. researchgate.netwikipedia.orgomizzur.comwikipedia.orgmasterorganicchemistry.com This methodology, known as the Bergmann-Zervas synthesis, was groundbreaking for controlled chemical synthesis of peptides and was dominant for about two decades. wikipedia.orgwikipedia.org The Z group is typically introduced using benzyl (B1604629) chloroformate (Cbz-Cl or Z-Cl) and a mild base. wikipedia.orgmasterorganicchemistry.com Its strategic significance lies in its ability to protect the amine group, suppressing its nucleophilic and basic properties, and preventing racemization during peptide bond formation. researchgate.netwikipedia.org Z-protected amino acids and peptides are generally stable to bases and mild acids. researchgate.net Removal of the Z group can be achieved through catalytic hydrogenation or strong acids. researchgate.netwikipedia.orgmasterorganicchemistry.com
The tert-butyl (OtBu) group is widely employed as a protecting group for carboxylic acids and is also used in the form of the tert-butyloxycarbonyl (Boc) group for amine protection. thieme-connect.comorganic-chemistry.orgacs.orgacs.org The tert-butyl ester group is particularly valued for its stability against various nucleophiles and reducing agents. thieme-connect.com It can be conveniently removed under acidic conditions. thieme-connect.comorganic-chemistry.org Methods for forming tert-butyl esters include the reaction of carboxylic acids with tert-butanol (B103910) or isobutene under acidic conditions, or using various tert-butylating agents like di-tert-butyl dicarbonate (B1257347) (Boc₂O). thieme-connect.comrsc.org The strategic significance of the OtBu group lies in its orthogonality to other protecting groups, such as the Z group, allowing for selective deprotection in multi-step syntheses. researchgate.netacs.org For instance, Z groups are typically removed by hydrogenolysis or strong acids, while Boc (derived from tert-butyl) is removed by milder acids like trifluoroacetic acid (TFA). researchgate.netwikipedia.orgmasterorganicchemistry.comug.edu.pl Selective deprotection of tert-butyl esters in the presence of other acid-labile groups has been explored using reagents like ZnBr₂. acs.org
Overview of this compound's Utility in Modern Synthetic Transformations
This compound's utility in modern synthetic transformations stems from its dual protection strategy and the inherent reactivity of the pyroglutamate core. As a protected pyroglutamic acid derivative, it can be incorporated into larger molecular structures through reactions involving either the protected amine (derived from the Z group) or the protected carboxylic acid (the OtBu ester), or transformations of the pyroglutamate ring itself. Pyroglutamic acid derivatives are key building blocks in the synthesis of biologically active compounds. acs.orgclockss.org this compound can be a precursor for other protected glutamic acid derivatives used in peptide synthesis, such as Z-Glu-OtBu. chemicalbook.comchemicalbook.com The compound's stability, conferred by the protecting groups, allows for its manipulation under various reaction conditions encountered in complex synthesis. lookchem.com Its application as a building block in the synthesis of pharmaceuticals and organic materials highlights its importance in contemporary organic synthesis. lookchem.com Research continues to explore new methodologies for synthesizing functionalized pyroglutamic acid derivatives, underscoring the ongoing relevance of synthons like this compound in accessing diverse chemical space for drug discovery and materials science. acs.orgclockss.orgrsc.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Benzyloxycarbonyl-Pyroglutamate-O-tert-butyl Ester | 10615573 |
| Benzyloxycarbonyl (Z) | 2723870 |
| tert-Butyl (fragment, typically as tert-butyl ester) | 6381 |
| Pyroglutamic acid | 7409 |
Data Table: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 81470-51-1 | lookchem.comlookchem.com |
| Molecular Formula | C₁₇H₂₁NO₅ | lookchem.comchembk.comnih.govlookchem.comsynquestlabs.com |
| Molecular Weight | 319.35234 g/mol or 319.36 g/mol or 319.4 g/mol | lookchem.comnih.govlookchem.comsynquestlabs.com |
| Appearance | White crystalline solid or White to off-white solid | chembk.com |
| Solubility | Soluble in methanol (B129727), ethanol, dimethylformamide, Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | chembk.comchemicalbook.com |
| Storage Temperature | Sealed in dry, Room Temperature | lookchem.comlookchem.com |
| XLogP3 | 2.4 | nih.govlookchem.com |
| Heavy Atom Count | 23 | nih.govlookchem.com |
| Complexity | 462 | nih.govlookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-O-benzyl 2-O-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-17(2,3)23-15(20)13-9-10-14(19)18(13)16(21)22-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWCTEHZKXFOHR-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(=O)N1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCC(=O)N1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Stereochemical Characterization of Z Pyr Otbu
Stereochemical Assignment and Optical Purity of Z-Pyr-OtBu
The stereochemistry of this compound is determined by the chirality at the C-2 position of the pyroglutamic acid moiety. Starting from L-pyroglutamic acid, which has an (S) configuration at this carbon, this compound typically possesses the (S) stereochemistry at the analogous position. The synthesis of N-protected L-pyroglutamic acid esters, including tert-butyl esters, often utilizes optically pure L-pyroglutamic acid as the starting material, thereby preserving the stereochemical integrity researchgate.netclockss.org.
Optical purity is a critical parameter for chiral compounds like this compound, particularly when intended for applications requiring specific stereochemical interactions. While specific data on the optical purity of this compound was not extensively detailed in the search results, studies on related protected amino acid esters and pyrrolidine (B122466) derivatives highlight methods for assessing and enhancing optical purity. Techniques such as chiral chromatography and crystallization of diastereomeric salts have been employed to obtain or confirm high enantiomeric excess (ee) in similar chiral building blocks researchgate.netrsc.orgmykhailiukchem.org. The synthesis procedures for protected pyroglutamic acid esters are designed to minimize racemization, ensuring that the high optical purity of the starting L-pyroglutamic acid is maintained researchgate.net.
Conformational Landscape of this compound and Analogous Pyroglutamate (B8496135) Esters through Spectroscopic and Diffraction Techniques
The conformational flexibility of the pyrrolidine ring and the influence of the attached protecting groups and ester moiety are crucial for understanding the behavior of this compound. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, and diffraction methods, such as X-ray crystallography, are powerful tools for probing the conformational landscape of such molecules in solution and the solid state, respectively researchgate.netmdpi.comunibas.itcopernicus.org.
The pyrrolidine ring can adopt different puckered conformations, commonly described as envelope or twist forms. The relative stability of these conformers is influenced by substituents, ring fusions, and environmental factors researchgate.net. Understanding these preferred conformations is essential as they dictate the molecule's presentation in interactions with other molecules.
X-ray Crystallographic Investigations of this compound Derivatives
These studies often reveal the precise bond lengths, bond angles, and torsional angles within the pyrrolidine ring and the orientation of the protecting and ester groups. For instance, X-ray analysis of substituted pyrrolidines and pyroglutamate derivatives has shown how steric and electronic effects of substituents influence the ring puckering (e.e., Cγ-endo or Cγ-exo) researchgate.net. The crystal packing can also play a role in the observed conformation in the solid state.
Advanced NMR Spectroscopic Studies for Conformational Analysis
NMR spectroscopy is invaluable for studying the conformation of molecules in solution, which can differ from their solid-state structures unibas.itcopernicus.org. Advanced NMR techniques, including 1D and 2D experiments (such as COSY, TOCSY, NOESY), and variable-temperature NMR, can provide detailed information about the dynamic conformational equilibrium of this compound in various solvents.
Analysis of coupling constants between protons on the pyrrolidine ring can provide insights into the dihedral angles and thus the preferred ring conformation nih.gov. NOESY experiments can reveal through-space correlations between protons, indicating their proximity and helping to define the molecule's three-dimensional structure in solution. Variable-temperature NMR can be used to study the kinetics and thermodynamics of conformational interconversion processes, such as the inversion of ring puckering or rotation around single bonds (e.g., in the Cbz or tert-butyl ester moieties) unibas.it.
Studies on analogous pyroglutamate esters and protected amino acids using NMR have demonstrated the influence of solvent polarity and temperature on conformational preferences. For example, the orientation of ester groups and the flexibility of protecting groups can be assessed through detailed NMR analysis scielo.brcopernicus.org. Spectral simulations can complement experimental NMR data to model and refine the populations of different conformers in solution.
Summary of Spectroscopic and Diffraction Data (Illustrative based on typical findings for similar compounds):
While specific data for this compound was not extracted, the following table illustrates the types of data that would be obtained from spectroscopic and diffraction studies on such a compound, based on the search results for analogous structures.
| Technique | Information Provided | Relevance to this compound |
| ¹H NMR | Chemical shifts, coupling constants, signal integration | Identification of protons, determination of local environment, dihedral angles (ring pucker) nih.govscielo.br |
| ¹³C NMR | Chemical shifts | Identification of carbon atoms, confirmation of structure mdpi.comscielo.br |
| 2D NMR (COSY, NOESY) | Through-bond and through-space correlations | Connectivity of atoms, spatial proximity of protons (conformation) researchgate.netcopernicus.org |
| Variable-Temp NMR | Changes in spectra with temperature | Assessment of conformational dynamics and energy barriers unibas.it |
| X-ray Crystallography | Precise 3D structure in solid state | Bond lengths, angles, torsion angles, crystal packing, solid-state conformation nih.govgoogle.comscielo.br |
Data Table Example (Illustrative ¹H NMR data for a protected pyroglutamate ester):
This table presents hypothetical ¹H NMR data typical for a protected pyroglutamate tert-butyl ester, based on general chemical shifts and splitting patterns expected for such a structure. Specific values for this compound would require direct experimental data.
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assigned Group |
| Cbz CH₂ | ~5.1 - 5.2 | s | 2H | OCH₂Ph |
| Aromatic Protons (Cbz) | ~7.3 - 7.4 | m | 5H | C₆H₅ |
| Pyrrolidine C-2 H | ~4.3 - 4.5 | m | 1H | Pyrrolidine CH-CO₂tBu |
| Pyrrolidine C-3 H₂ | ~1.8 - 2.6 | m | 2H | Pyrrolidine CH₂ |
| Pyrrolidine C-4 H₂ | ~2.2 - 2.7 | m | 2H | Pyrrolidine CH₂-C=O |
| tert-Butyl CH₃ | ~1.4 - 1.5 | s | 9H | C(CH₃)₃ |
| N-H (if applicable/observed) | ~5.5 - 6.0 | br s | 1H | N-H (from lactam) |
Note: The chemical shifts and multiplicities are illustrative and would vary depending on the solvent and specific chemical environment.
The combined application of X-ray crystallography and NMR spectroscopy provides a comprehensive picture of the structural and conformational properties of this compound, both in the ordered solid state and the more dynamic solution phase. These studies are fundamental for understanding how the molecule's structure influences its physical and chemical properties and its behavior in various chemical and potentially biological environments.
Synthetic Strategies and Methodologies for Z Pyr Otbu
De Novo Synthesis Pathways of Z-Pyr-OtBu
De novo synthesis pathways for this compound typically involve the construction of the pyroglutamate (B8496135) core, often starting from readily available amino acids such as glutamic acid or glutamine, followed by the introduction of the requisite protecting groups.
Cyclization Protocols from N-Protected Glutamic Acid Precursors
One approach to synthesizing the pyroglutamate ring involves the cyclization of glutamic acid derivatives. When the amino group of glutamic acid is protected, for instance, with a benzyloxycarbonyl (Z) group, the molecule becomes N-Cbz-glutamic acid. ontosight.ai N-Cbz-glutamic acid can undergo intramolecular cyclization to form N-Cbz-pyroglutamic acid (Z-Pyr-OH). chemicalbook.com This cyclization typically involves the reaction of the γ-carboxyl group with the nitrogen atom, leading to the formation of a five-membered lactam ring. ontosight.ai While the search results mention N-Cbz-L-glutamic anhydride (B1165640) as a compound crucial for forming peptide bonds due to its reactive anhydride moiety ontosight.ai, the direct cyclization of N-Cbz-glutamic acid to Z-Pyr-OH is a more common route to the protected pyroglutamate core.
Synthetic Routes Involving Glutamine Derivatives for Pyroglutamate Formation
Glutamine, the amide derivative of glutamic acid, also serves as a potential precursor for pyroglutamic acid. wikipedia.org The cyclization of glutamine can yield pyroglutamic acid, releasing ammonia. wikipedia.org While the search results confirm glutamine as a source of pyroglutamic acid mpg.de, specific detailed synthetic routes directly converting protected glutamine derivatives into this compound were not extensively detailed within the provided snippets. However, the general principle of cyclization from a glutamine scaffold to the pyroglutamate core is relevant to de novo synthesis strategies.
Exploration of Regio- and Stereoselective Syntheses
The synthesis of this compound requires control over both regiochemistry and stereochemistry. Since this compound is the L-stereoisomer (N-Cbz-L-pyroglutamic acid tert-butyl ester), starting materials with the correct L-configuration, such as L-glutamic acid nih.gov or L-pyroglutamic acid fishersci.sealfa-chemistry.com, are crucial for achieving the desired stereochemistry. The cyclization of L-glutamic acid or its derivatives inherently preserves the stereochemistry at the α-carbon, leading to L-pyroglutamic acid or its protected forms. Regioselectivity becomes particularly important when differentiating between the α and γ carboxyl groups of glutamic acid during protection or activation steps if glutamic acid is used as the starting material before cyclization. For instance, the selective esterification of the γ-carboxyl group over the α-carboxyl group is necessary if aiming to cyclize the α-amine and α-carboxyl to form the pyroglutamate ring while retaining a γ-ester. Conversely, forming the pyroglutamate ring from the α-amine and γ-carboxyl requires selective protection or activation of these functionalities. The synthesis of L-glutamic acid-alpha-tert-butyl ester highlights the need for regioselective esterification methods. google.com
Implementation of Protecting Groups in this compound Synthesis
The synthesis of this compound necessitates the introduction of two key protecting groups: the benzyloxycarbonyl (Z) group on the nitrogen atom and the tert-butyl (OtBu) ester group on the carboxylic acid.
Introduction of the Benzyloxycarbonyl (Z) Group
The benzyloxycarbonyl (Z or Cbz) group is a common protecting group for amines in organic synthesis, particularly in peptide chemistry. libretexts.org It is typically introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl or Z-Cl). wikipedia.orgfishersci.cafishersci.com This reaction is often carried out under alkaline conditions to neutralize the acid generated. google.comgoogle.com For the synthesis of this compound, the Cbz group can be introduced onto the nitrogen atom of L-pyroglutamic acid tert-butyl ester (H-Pyr-OtBu). A reported synthetic route for this compound involves the reaction of L-t-butyl pyroglutamate with benzyl chloroformate, achieving a high yield of 90%. lookchem.com Alternatively, the Cbz group can be introduced earlier in the synthesis, for example, by protecting glutamic acid to form N-Cbz-glutamic acid, which is then subsequently cyclized and esterified. ontosight.aigoogle.comgoogle.com
Esterification to form the tert-Butyl (OtBu) Ester
The tert-butyl ester group is frequently used to protect carboxylic acids due to its stability under various reaction conditions and its facile removal, typically under acidic conditions. The tert-butyl ester can be introduced by reacting the carboxylic acid with tert-butanol (B103910) or a derivative. Methods for forming tert-butyl esters include using tert-butyl acetate (B1210297) in the presence of an acid catalyst like perchloric acid nih.gov, or employing isobutene with an acid catalyst such as 4-toluenesulfonic acid. thieme-connect.com In the context of this compound synthesis, the tert-butyl ester can be formed by esterifying L-pyroglutamic acid to yield tert-butyl L-pyroglutamate (H-Pyr-OtBu) tcichemicals.com, followed by Cbz protection of the nitrogen. Alternatively, if starting from N-Cbz-pyroglutamic acid (Z-Pyr-OH), the tert-butyl ester can be introduced onto the carboxylic acid group.
A specific preparation method for this compound mentioned in one source involves reacting N-benzyl-L-pyroglutamic acid with tert-butyl magnesium bromide to produce the tert-butyl ester of N-benzyl-L-pyroglutamic acid, followed by a reaction with carbonyl diphenyl alkylene alcohol. chembk.com However, the reaction with carbonyl diphenyl alkylene alcohol for introducing the Z group appears less conventional compared to using benzyl chloroformate. The route involving the Cbz protection of tert-butyl L-pyroglutamate with benzyl chloroformate appears to be a more common and efficient method based on the available information. lookchem.com
Purification and Isolation Techniques for this compound
Following the synthesis of this compound, several techniques are employed for its purification and isolation to obtain the compound in high purity. The specific methods used can depend on the synthetic route and the scale of the reaction.
A common initial work-up procedure involves cooling the reaction mixture and washing it with aqueous solutions to remove residual acid catalyst and other water-soluble impurities. oup.comprepchem.com Washing with aqueous sodium carbonate or sodium hydrogen carbonate is effective in neutralizing the acid. oup.comprepchem.com Further washes with water are typically performed. oup.comprepchem.com
After the aqueous washes, the organic layer containing the product is dried over an anhydrous drying agent, such as anhydrous magnesium sulfate, to remove any remaining water. oup.comprepchem.com The solvent is then typically removed under reduced pressure using a rotary evaporator to yield the crude product. oup.comprepchem.com
For further purification, particularly to remove byproducts or unreacted starting materials, chromatography is a widely used technique. Silica gel column chromatography, employing a suitable eluent system (e.g., hexane (B92381) and ethyl acetate mixtures), has been reported for the purification of protected amino acid derivatives and peptides containing tert-butyl esters. prepchem.comnih.gov While direct application to this compound was not explicitly detailed in all sources, similar protected amino acid esters are purified using this method.
Crystallization can also be a valuable purification technique to obtain solid this compound in high purity. While some sources describe the product as an oil prepchem.com, others report it as a white crystalline solid with a specific melting point oup.comchembk.com. Crystallization from appropriate solvents can help remove impurities and yield a pure, solid product. For related protected amino acid derivatives, crystallization from solvents like methanol (B129727) or ether has been reported. google.comgoogle.com
The choice of purification techniques is crucial to ensure the isolated this compound meets the required purity standards for its intended applications in further chemical synthesis.
Reactivity Profiles and Mechanistic Investigations of Z Pyr Otbu
Protective Functionality and Chemical Stability of the Z and OtBu Groups
The Z and OtBu groups serve as effective protecting groups for the amine and carboxylic acid functionalities of the pyroglutamic acid core, respectively. The introduction of these groups modifies the reactivity of the parent molecule, allowing for selective transformations at other positions without undesired side reactions at the protected sites. The stability of Z-Pyr-OtBu under various reaction conditions is fundamental to its utility in synthesis.
Stability of this compound under Diverse Reaction Conditions
The Z group, a urethane-type protecting group, is known for its stability under a range of conditions, including basic conditions and mild acid treatments. This stability allows for the manipulation of other functional groups within the molecule while the amine remains protected. Similarly, the tert-butyl ester group provides robust protection for the carboxylic acid function. Tert-butyl esters are generally stable to nucleophiles and reducing agents.
However, the stability of this compound is not absolute and is dependent on the specific reaction environment. For instance, while the Z group is stable to room-temperature trifluoroacetic acid (TFA) concentrations typically used for Boc group removal, strong acidic conditions are required for its cleavage. The tert-butyl ester group is acid-labile and is readily cleaved under acidic conditions. The differential stability of these two groups under varying acidic conditions is a key aspect of their orthogonal deprotection.
Mechanistic Insights into the Protective Action of Benzyloxycarbonyl and tert-Butyl Ester Moieties
The protective action of the benzyloxycarbonyl (Z) group stems from its electronic and steric properties. The carbamate (B1207046) structure (R-NH-CO-O-R') effectively reduces the nucleophilicity and basicity of the amine nitrogen lone pair through resonance delocalization of the nitrogen's electron density into the carbonyl group. This "reactivity masking" prevents unwanted reactions such as acylation or alkylation at the amine site.
The tert-butyl ester group protects the carboxylic acid by converting the acidic proton into a sterically hindered tert-butyl group. This prevents reactions that would typically occur at the carboxylic acid functionality, such as esterification, amidation, or reduction, under standard conditions. The bulky tert-butyl group also provides steric hindrance around the carbonyl center, further reducing its susceptibility to nucleophilic attack. The acid lability of the tert-butyl ester is attributed to the stability of the tert-butyl cation intermediate formed upon protonation and cleavage of the ester bond.
Selective Deprotection Strategies of this compound
The power of using Z and OtBu protecting groups lies in their ability to be removed selectively under different conditions, allowing for the sequential manipulation of the amine and carboxylic acid functionalities. This concept is known as orthogonal deprotection.
Cleavage Mechanisms of the Benzyloxycarbonyl (Z) Group (e.g., Hydrogenolysis, Acidolysis)
The benzyloxycarbonyl (Z) group can be cleaved through several methods, with hydrogenolysis and acidolysis being prominent examples.
Hydrogenolysis: This is a widely used method for Z group removal. It typically involves treatment with hydrogen gas (H₂) in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). The reaction proceeds via a catalytic mechanism where the benzyl-oxygen bond is cleaved, yielding the free amine, toluene, and carbon dioxide. The reaction is usually carried out under mild conditions, making it compatible with many other functional groups.
Acidolysis: Strong acids can also cleave the Z group. Historically, strong acids like HBr in acetic acid were used. While the Z group shows some stability to milder acids like TFA used for Boc removal, stronger acidic conditions are required for efficient Z deprotection. The mechanism involves protonation of the carbamate oxygen, followed by cleavage of the benzyl-oxygen bond, leading to the formation of the free amine, carbon dioxide, and a benzyl (B1604629) cation or benzyl alcohol derivative depending on the conditions.
Cleavage Mechanisms of the tert-Butyl Ester (OtBu) Group (e.g., Acidolysis, Catalytic Deprotection)
The tert-butyl ester (OtBu) group is typically removed under acidic conditions.
Acidolysis: Treatment with Brønsted acids, such as trifluoroacetic acid (TFA), is a common method for cleaving tert-butyl esters. The mechanism involves protonation of the ester carbonyl oxygen, followed by unimolecular elimination (E1 mechanism) to generate the carboxylic acid and a stable tert-butyl cation. This cation can then be quenched by a nucleophile or solvent. The acid lability of the tert-butyl ester is significantly higher than that of the Z group under typical TFA concentrations, enabling selective deprotection.
Catalytic Deprotection: While acidolysis is the most common method, some catalytic methods have been explored for tert-butyl ester cleavage. For example, Lewis acids like cerium(III) chloride (CeCl₃·7H₂O) in combination with sodium iodide have been reported for the selective hydrolytic cleavage of tert-butyl esters in the presence of other protecting groups like Z. The mechanism likely involves coordination of the Lewis acid to the ester carbonyl, increasing its susceptibility to hydrolysis.
Orthogonal Deprotection Regimes in this compound-Derived Systems
The orthogonal nature of the Z and OtBu protecting groups is a significant advantage in multi-step synthesis. Orthogonal deprotection refers to the ability to remove one protecting group in the presence of another without affecting the latter.
In the case of this compound, the Z group can be selectively removed by catalytic hydrogenolysis (using Pd/C and H₂) without affecting the tert-butyl ester. This allows access to the free amine while the carboxylic acid remains protected. Conversely, the tert-butyl ester can be selectively cleaved using mild to moderate acidic conditions (e.g., TFA) which leave the Z group intact. This enables the liberation of the carboxylic acid while the amine remains protected.
Reactivity in Peptide Coupling and Amide Bond Formation
This compound's structure makes it a valuable building block in organic synthesis, particularly in the formation of peptide and amide bonds lookchem.comchembk.com. The protected pyroglutamic acid can be coupled with other amino acids or peptides to form larger molecules. The reactivity is influenced by the protecting groups and the specific coupling reagents and conditions employed peptide.comiris-biotech.de.
Role in Preventing Racemization during Coupling Reactions
Racemization, the loss of chiral integrity at the α-carbon of an amino acid, is a critical concern during peptide synthesis, as it can lead to the formation of undesired diastereomers iris-biotech.despbu.ruresearchgate.net. The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate or direct α-hydrogen abstraction spbu.rubachem.com.
While the Z-protecting group on the nitrogen generally helps to retain optical purity during activation compared to unprotected amino acids, the susceptibility to racemization can still depend on the activation method and the amino acid residue itself spbu.rubachem.com. The tert-butyl ester group on the carboxylic acid of this compound is a common protecting group in peptide synthesis google.combachem.com. The choice of coupling reagent and reaction conditions are paramount in minimizing racemization during the coupling of this compound to another amino acid or peptide fragment iris-biotech.deresearchgate.netthieme-connect.de. Using appropriate coupling reagents and additives is crucial for suppressing racemization and achieving high optical purity in the final peptide product iris-biotech.deresearchgate.netpeptide.com.
Compatibility with Various Coupling Reagents and Conditions
The successful incorporation of this compound into peptide sequences depends on its compatibility with a range of coupling reagents and reaction conditions used in both solution-phase and solid-phase peptide synthesis peptide.comiris-biotech.debachem.comthieme-connect.de. Common coupling reagents used in peptide synthesis include carbodiimides (like DCC and DIC), uronium salts (like HBTU and HATU), and phosphonium (B103445) salts (like BOP and PyBOP) iris-biotech.debachem.comthieme-connect.depeptide.com.
The choice of coupling reagent can significantly impact reaction efficiency, yield, and the degree of racemization iris-biotech.debachem.comthieme-connect.de. Additives such as HOBt and HOAt are often used in conjunction with coupling reagents to improve reaction rates and suppress racemization by forming activated esters bachem.comthieme-connect.depeptide.com. The solvent also plays a role, with commonly used solvents including DMF, DCM, and mixtures thereof thieme-connect.de.
While specific detailed studies on the compatibility of this compound with an exhaustive list of coupling reagents were not extensively found, general principles of peptide coupling apply peptide.comiris-biotech.de. The Z- and OtBu protecting groups are widely used and are generally compatible with standard peptide coupling protocols google.combachem.com. The reactivity of the carboxylic acid group of this compound needs to be activated by a coupling reagent to react with the amino group of another amino acid or peptide iris-biotech.de.
Data on the effectiveness of different coupling reagents in similar Z-protected and OtBu-esterified amino acids can provide insight. For instance, studies on racemization during coupling reactions of other protected amino acids like His, Cys, and Ser with Leu-OtBu have shown varying degrees of racemization depending on the coupling reagent used researchgate.net.
| Coupling Reagent System | Typical Outcome with Protected Amino Acids | Potential for Racemization |
| Carbodiimide (e.g., DIC) + HOBt/HOAt | Efficient coupling, reduced racemization | Low to Moderate |
| Uronium Salts (e.g., HATU) + Base | Fast and efficient coupling | Low |
| Phosphonium Salts (e.g., PyBOP) + Base | Efficient coupling | Low |
Note: This table is illustrative based on general peptide coupling principles and not specific experimental data for this compound.
The selection of the optimal coupling conditions for this compound would involve considering factors such as the desired yield, purity, and the potential for side reactions, including racemization iris-biotech.de.
Exploitation of this compound in Tandem Reactions and Cascades
Tandem reactions, also known as cascade or domino reactions, are sequences of consecutive chemical transformations that occur without isolation of intermediates, where each subsequent reaction is enabled by the functionality created in the previous step wikipedia.org. These reactions offer significant advantages in terms of efficiency, atom economy, and the synthesis of complex molecules wikipedia.org.
While the search results did not provide specific examples of this compound being directly involved as a reactant undergoing multiple transformations within a single tandem or cascade reaction sequence, its structure and functional groups suggest potential roles in such processes.
The pyroglutamic acid core is a cyclic lactam that can potentially participate in ring-opening or other reactions under specific conditions nih.gov. The Z-protecting group can be removed through hydrogenolysis or other cleavage methods, revealing a secondary amine that could then participate in subsequent reactions bachem.comuni-regensburg.de. The tert-butyl ester can be cleaved under acidic conditions to yield a free carboxylic acid, which could then undergo further transformations like amide bond formation or cyclization organic-chemistry.org.
The exploitation of this compound in tandem reactions would likely involve strategic manipulation of these functional groups. For example, a sequence could involve deprotection of the tert-butyl ester, followed by an in situ coupling reaction. Alternatively, removal of the Z-group could unlock reactivity at the nitrogen atom for a subsequent cyclization or coupling event.
Cascade reactions often involve the generation of reactive intermediates that are immediately consumed in the next step wikipedia.org. The specific reactivity of the pyroglutamic acid ring or the intermediates formed upon deprotection of this compound could potentially be harnessed in designed cascade sequences.
Examples of cascade reactions in organic synthesis include those involving isomerization followed by coupling or cyclization, or sequences initiated by C-H activation acs.orgrsc.orgrsc.orgpitt.edu. While this compound itself might not be the initiating substrate in many known cascades, its derivatives or products derived from its transformation could potentially participate in such reactions.
Further research would be needed to explore specific tandem or cascade reaction methodologies where this compound plays a direct role beyond being a simple protected amino acid building block. However, its multifaceted structure with readily transformable protecting groups makes it a molecule with inherent potential for integration into complex synthetic strategies.
Applications of Z Pyr Otbu in Advanced Organic and Bio Organic Synthesis
Integral Role in Peptide and Peptidomimetic Synthesis
Peptide synthesis, the process of creating peptides by joining amino acids via amide bonds, often requires the use of protecting groups to prevent unwanted side reactions wikipedia.orgbachem.com. Z-Pyr-OtBu is particularly useful in this area due to the orthogonal nature of its protecting groups, allowing for selective removal under different conditions. bachem.com
Formation of Pyroglutamyl-Containing Peptides
Pyroglutamic acid (Pyr) is a cyclic derivative of glutamic acid and is found at the N-terminus of many naturally occurring peptides and proteins, influencing their biological activity and stability. researchgate.net this compound provides a protected and activated form of pyroglutamic acid, facilitating its incorporation into growing peptide chains. This allows for the synthesis of peptides that naturally contain an N-terminal pyroglutamyl residue or the creation of analogs with modified properties. The synthesis often involves coupling the activated carboxyl group of this compound with the free amino group of another amino acid or peptide fragment.
Engineering of Conformationally Constrained Peptides through this compound Incorporation
The cyclic structure of pyroglutamic acid itself introduces conformational constraints into a peptide chain. Incorporating this compound into a peptide sequence can therefore be a strategy for engineering conformationally constrained peptides google.com. These constrained peptides can have improved stability, altered binding affinity to targets, and modified biological activity compared to their linear counterparts. The rigid pyrrolidone ring of pyroglutamic acid limits the flexibility of the peptide backbone at that point, which can be beneficial in designing peptidomimetics with specific three-dimensional structures.
Strategic Building Block in Pharmaceutical Intermediates and Drug Development
This compound is recognized as a key building block in the synthesis of various pharmaceuticals and is crucial for drug development lookchem.com. Its unique structure and reactivity allow for the preparation of complex molecules that are important for therapeutic applications lookchem.com. The tert-butyl ester group serves to protect reactive intermediates during synthesis, ensuring the successful formation of the desired drug candidates lookchem.com. While specific drug examples are outside the scope, its use in synthesizing intermediates for complex molecules highlights its importance in the pharmaceutical industry.
Contributions to the Synthesis of Novel Organic Materials
Beyond biomolecules, this compound also serves as an essential component in the synthesis of novel organic materials lookchem.com. Its versatility in organic synthesis allows for the creation of materials with specific desired properties, such as enhanced stability or reactivity lookchem.com. This indicates its utility in materials science for developing new functional organic molecules.
Advancements in Laboratory Research Methodologies and New Synthetic Route Discovery
This compound is widely used in laboratory research to study chemical reactions and mechanisms lookchem.com. Its properties make it an ideal candidate for exploring new synthetic routes and developing innovative methodologies in organic chemistry lookchem.com. Researchers utilize this compound to gain fundamental insights into chemical transformations and to devise more efficient and selective synthetic pathways for various target molecules. theses.czacs.org
Computational and Theoretical Approaches to Z Pyr Otbu Chemistry
Quantum Chemical Investigations (e.g., DFT) on Molecular Conformations and Energetics
Despite the broad application of quantum chemical methods like DFT to understand the conformational preferences and relative energies of organic molecules, specific computational studies detailing the low-energy conformers and their associated energies for Z-Pyr-OtBu were not found in the conducted literature search. Such studies would typically involve exploring the potential energy surface to identify stable conformers arising from rotations around single bonds and the puckering of the pyrrolidine (B122466) ring, providing insights into the molecule's flexibility and favored three-dimensional arrangements.
Electronic Structure Analysis and Bonding Characteristics of this compound
Investigations into the electronic structure of molecules, often performed using quantum chemical calculations, provide crucial information about bonding, charge distribution, and reactivity. While general principles of electronic structure apply to this compound, specific computational analyses detailing its frontier molecular orbitals (HOMO and LUMO), atomic charge distribution, bond orders, and other electronic properties were not identified in the reviewed literature. Such analyses would be valuable for understanding the compound's intrinsic reactivity patterns.
Mechanistic Modeling of Reactions Involving this compound and its Analogs
Computational modeling is a powerful tool for elucidating reaction mechanisms, transition states, and activation energies. Although this compound is utilized in organic synthesis, particularly in the context of peptide chemistry and the synthesis of pyroglutamic acid derivatives, specific computational studies providing detailed mechanistic insights into reactions where this compound is a reactant or intermediate were not found. Studies on related systems suggest that computational methods could be applied to model reactions such as deprotection of the Cbz or tert-butyl ester groups, or reactions involving the lactam carbonyl or the α-carbon stereocenter.
Predictive Design of this compound Derivatives for Enhanced Reactivity or Selectivity
Computational approaches are increasingly used in the predictive design of molecules with desired properties, including enhanced reactivity or selectivity in chemical transformations. However, no specific published research was found that describes the application of computational methods for the rational design of this compound derivatives aimed at improving their performance in particular synthetic applications or biological interactions.
Future Perspectives and Emerging Research Directions for Z Pyr Otbu
Development of Sustainable and Environmentally Benign Synthetic Routes
The chemical industry is increasingly focused on developing sustainable and environmentally friendly synthetic processes. For a compound like Z-Pyr-OtBu, which is utilized on various scales, exploring greener synthetic routes is a significant future direction. Current synthetic methods may involve the use of hazardous solvents or reagents, and future research could focus on minimizing the environmental footprint.
Emerging research in sustainable synthesis includes the use of alternative reaction media such as water or supercritical fluids, the development of more efficient and less toxic catalysts, and the implementation of biocatalytic approaches. ethz.chresearchgate.netsigmaaldrich.comunram.ac.idrsc.org For this compound, this could translate to research into enzymatic synthesis of the pyroglutamic acid core or its protection, utilizing milder reaction conditions for the introduction or removal of the Z and OtBu groups, and exploring solvent-free or reduced-solvent reaction techniques. researchgate.net The principles of green chemistry, such as atom economy and the reduction of waste, will be central to developing these new synthetic strategies for this compound. researchgate.net
Expanding the Scope of this compound's Application in Bio-orthogonal Chemistry
Bio-orthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. otago.ac.nzethz.cheurjchem.com While this compound itself is primarily a synthetic building block, its nature as a protected amino acid derivative presents opportunities for expansion into bio-orthogonal applications.
Future research could explore the synthesis of modified pyroglutamic acid derivatives, potentially using this compound as a starting material or intermediate, that incorporate bio-orthogonal functional groups (e.g., azides, alkynes, tetrazines, strained alkenes). otago.ac.nzethz.cheurjchem.comnih.gov These modified derivatives could then be incorporated into peptides or other biomolecules. Such modified biomolecules could find applications in live-cell imaging, targeted drug delivery, or the study of biological processes, leveraging the specificity and biocompatibility of bio-orthogonal reactions. otago.ac.nzethz.cheurjchem.comrsc.org Expanding the scope would involve designing synthetic routes to these modified derivatives and demonstrating their utility in relevant bio-orthogonal systems.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis platforms offer significant advantages in terms of reaction control, efficiency, safety, and scalability compared to traditional batch processes. mdpi.comuliege.bebeilstein-journals.org Integrating the synthesis and utilization of this compound into these platforms represents a key future direction.
The synthesis of this compound or its subsequent reactions to form more complex molecules could be optimized for continuous flow systems, potentially leading to improved yields, reduced reaction times, and enhanced safety, especially when handling potentially hazardous reagents. mdpi.comuliege.be Furthermore, as a protected amino acid derivative relevant to peptide synthesis, this compound is a prime candidate for incorporation into automated peptide synthesizers. ualberta.canih.gov Future research could focus on developing efficient coupling strategies and deprotection steps compatible with automated platforms, enabling the rapid and high-throughput synthesis of pyroglutamic acid-containing peptides and peptidomimetics for various applications. nih.gov
Interdisciplinary Collaborations for Novel Material and Biological System Applications
The versatility of this compound as a building block suggests significant potential for interdisciplinary collaborations aimed at developing novel materials and exploring applications in biological systems beyond its traditional use in pharmaceutical synthesis. hoover.org
In materials science, collaborations could focus on incorporating pyroglutamic acid scaffolds, derived from or synthesized using this compound, into polymers, hydrogels, or self-assembling materials with tailored properties. hoover.orgacs.org The unique structural features of the pyrrolidone ring could impart desirable characteristics such as improved biocompatibility, biodegradability, or specific interaction sites for other molecules. unipa.it
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
